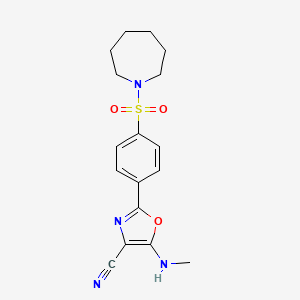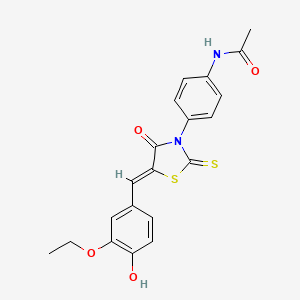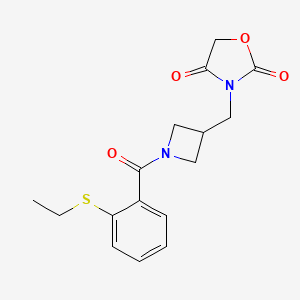![molecular formula C17H23N3O3 B2524216 (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide CAS No. 2411334-73-9](/img/structure/B2524216.png)
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CLP257 and has been studied for its ability to modulate ion channels, particularly the voltage-gated potassium channels.
作用机制
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide modulates voltage-gated potassium channels by increasing their activity. This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. The compound binds to a specific site on the channel and stabilizes the open state of the channel, leading to an increase in potassium efflux.
Biochemical and Physiological Effects:
The modulation of voltage-gated potassium channels by (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has several biochemical and physiological effects. The compound has been shown to suppress seizures in animal models of epilepsy. Additionally, it has been shown to reduce neuropathic pain in animal models. The compound has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has several advantages for lab experiments. The compound is highly selective for voltage-gated potassium channels, making it a useful tool for studying the function of these channels. Additionally, the compound has been shown to have a long half-life, making it useful for in vivo experiments. However, the compound has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide. One direction is the development of more potent and selective analogs of the compound. Another direction is the study of the compound's effects on other ion channels and neuronal pathways. Additionally, the compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be explored. Finally, the compound's potential side effects and toxicity should be thoroughly investigated.
合成方法
The synthesis of (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide is complex and involves multiple steps. The starting material for the synthesis is 4-(Dimethylamino)but-2-enal, which is reacted with 2-amino-3-hydroxybenzoic acid to form the corresponding amide. This amide is then subjected to cyclization to form the benzoxazepine ring. The final step involves the introduction of the (E)-configuration on the double bond by using a Wittig reaction.
科学研究应用
(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate voltage-gated potassium channels, particularly the Kv7.2/7.3 channels, which are involved in the regulation of neuronal excitability. This modulation can lead to the suppression of seizures and has potential applications in the treatment of epilepsy. Additionally, (E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide has been studied for its potential applications in the treatment of neuropathic pain.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-19(2)10-5-8-16(21)18-9-11-20-12-14-6-3-4-7-15(14)23-13-17(20)22/h3-8H,9-13H2,1-2H3,(H,18,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWCUPDXECPZEK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCN1CC2=CC=CC=C2OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCN1CC2=CC=CC=C2OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524137.png)



![ethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2524146.png)
![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)

![3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B2524149.png)
![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2524150.png)

![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B2524152.png)
![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2524154.png)
![N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2524155.png)